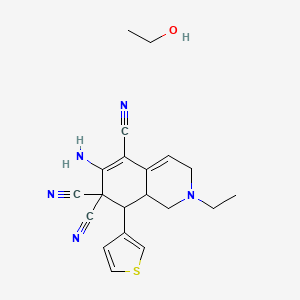![molecular formula C18H18N2O4S B5230230 (2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)
(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid is a complex organic compound that features a benzimidazole core linked to a methoxyphenoxyethylthio group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxyphenoxyethylthio Group: This step involves the nucleophilic substitution of a suitable benzimidazole derivative with 2-(4-methoxyphenoxy)ethylthiol.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenoxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or carbodiimides can facilitate the formation of esters or amides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Aplicaciones Científicas De Investigación
(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The methoxyphenoxyethylthio group may enhance the compound’s binding affinity or specificity, while the acetic acid moiety can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Phenoxyethylthio Compounds: Molecules such as 2-(4-methoxyphenoxy)ethylamine, which have applications in medicinal chemistry.
Acetic Acid Derivatives: Compounds like ibuprofen and naproxen, which are widely used as anti-inflammatory agents.
Uniqueness
(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid is unique due to its combination of a benzimidazole core, a methoxyphenoxyethylthio group, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-13-6-8-14(9-7-13)24-10-11-25-18-19-15-4-2-3-5-16(15)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXRUIUUGDDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)
![Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide](/img/structure/B5230151.png)

![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)
![2-(4-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![N-[2-(diethylamino)ethyl]-N'-[(2Z)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2(3H)-ylidene]ethanediamide](/img/structure/B5230206.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)
![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)
![2,6-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5230235.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5230239.png)
![4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-cyclohexyl-2-piperazinone](/img/structure/B5230248.png)
